molecular formula C8H16ClNO2 B2412057 rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride CAS No. 1820583-70-7

rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride

Cat. No.: B2412057
CAS No.: 1820583-70-7
M. Wt: 193.67
InChI Key: NINXDDYEJBPMCT-WTSYXZODSA-N
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Description

rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride is a synthetic organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Cyclization Reactions: Starting from a suitable precursor, cyclization reactions can be employed to form the isoindole ring system.

    Hydrogenation: The resulting intermediate may undergo hydrogenation to introduce the octahydro structure.

    Hydroxylation: Specific hydroxylation reactions are used to introduce the diol functionality at the 5 and 6 positions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to modify the ring saturation or to remove specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen or carbon atoms in the ring system.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce fully saturated isoindole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Isoindole derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The diol groups could form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Octahydroisoquinoline: Another heterocyclic compound with a similar ring structure but different functional groups.

    Isoindoline: A related compound with a different degree of saturation and functionalization.

    Piperidine: A simpler heterocyclic compound with a six-membered ring containing nitrogen.

Uniqueness

rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride is unique due to its specific stereochemistry and functional groups. The presence of diol groups and the octahydro structure distinguish it from other isoindole derivatives, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

(3aR,5R,6S,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-5,6-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-7-1-5-3-9-4-6(5)2-8(7)11;/h5-11H,1-4H2;1H/t5-,6+,7+,8-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINXDDYEJBPMCT-WTSYXZODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CC(C1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2C[C@H]([C@H]1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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